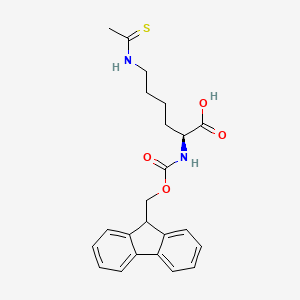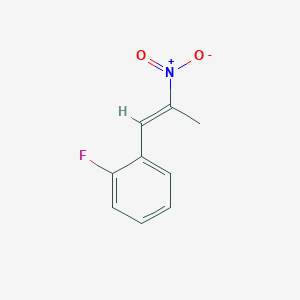
Na-Fmoc-Ne-thioacetyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Na-Fmoc-Ne-thioacetyl-L-lysine is a synthetic derivative of L-lysine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a thioacetyl group at the epsilon position of the lysine side chain. The molecular formula of this compound is C23H26N2O4S, and it has a molecular weight of 426.53 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Na-Fmoc-Ne-thioacetyl-L-lysine typically involves the following steps:
Protection of the Amino Group: The amino group of L-lysine is protected using the Fmoc group. This is achieved by reacting L-lysine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Thioacetylation: The epsilon amino group of the protected lysine is then thioacetylated using thioacetic acid or its derivatives under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can also facilitate the large-scale production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Na-Fmoc-Ne-thioacetyl-L-lysine can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Substitution: The thioacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thioacetyl group can be oxidized to form sulfoxides or reduced to form thiols.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like dithiothreitol (DTT).
Major Products Formed
Deprotection: L-lysine derivatives.
Substitution: Various substituted lysine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Applications De Recherche Scientifique
Na-Fmoc-Ne-thioacetyl-L-lysine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis.
Protein Modification: It is employed in the study of protein acetylation and deacetylation mechanisms.
Biological Studies: It serves as a tool to investigate the role of lysine modifications in biological processes.
Drug Development: It is used in the design of inhibitors for enzymes involved in lysine acetylation.
Mécanisme D'action
The mechanism of action of Na-Fmoc-Ne-thioacetyl-L-lysine involves its incorporation into peptides and proteins, where it can mimic or inhibit natural lysine modifications. The thioacetyl group can interact with enzymes that recognize acetylated lysine residues, thereby affecting their activity. This compound can also serve as a substrate for deacetylases, providing insights into the enzymatic mechanisms and pathways involved in lysine acetylation and deacetylation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Na-Fmoc-Ne-acetyl-L-lysine: Similar structure but with an acetyl group instead of a thioacetyl group.
Na-Fmoc-Ne-biotinyl-L-lysine: Contains a biotin moiety instead of a thioacetyl group.
Na-Fmoc-Ne-methyl-L-lysine: Features a methyl group at the epsilon position
Uniqueness
Na-Fmoc-Ne-thioacetyl-L-lysine is unique due to the presence of the thioacetyl group, which imparts distinct chemical reactivity and biological properties. This modification allows for specific interactions with enzymes and proteins involved in lysine acetylation, making it a valuable tool in biochemical and pharmacological research .
Propriétés
Formule moléculaire |
C23H26N2O4S |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
(2S)-6-(ethanethioylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C23H26N2O4S/c1-15(30)24-13-7-6-12-21(22(26)27)25-23(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,30)(H,25,28)(H,26,27)/t21-/m0/s1 |
Clé InChI |
KGWUZOOAQWJKKA-NRFANRHFSA-N |
SMILES isomérique |
CC(=S)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(=S)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one](/img/structure/B12048202.png)


![8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048223.png)

![Bicyclo[2,2,1]heptane-2-carboxaldehyde](/img/structure/B12048237.png)
![N-(2,3-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12048240.png)

![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methylphenyl)benzamide](/img/structure/B12048246.png)
![1-[2-(Methylsulfinyl)ethyl]piperazine](/img/structure/B12048248.png)
![(3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone](/img/structure/B12048253.png)


